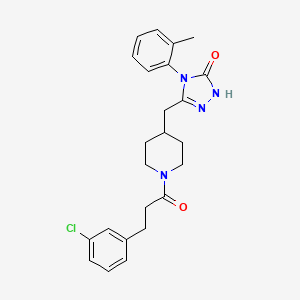

3-((1-(3-(3-chlorophenyl)propanoyl)piperidin-4-yl)methyl)-4-(o-tolyl)-1H-1,2,4-triazol-5(4H)-one

Description

Properties

IUPAC Name |

3-[[1-[3-(3-chlorophenyl)propanoyl]piperidin-4-yl]methyl]-4-(2-methylphenyl)-1H-1,2,4-triazol-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27ClN4O2/c1-17-5-2-3-8-21(17)29-22(26-27-24(29)31)16-19-11-13-28(14-12-19)23(30)10-9-18-6-4-7-20(25)15-18/h2-8,15,19H,9-14,16H2,1H3,(H,27,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDBTXBMZQYJIKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2C(=NNC2=O)CC3CCN(CC3)C(=O)CCC4=CC(=CC=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27ClN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-((1-(3-(3-chlorophenyl)propanoyl)piperidin-4-yl)methyl)-4-(o-tolyl)-1H-1,2,4-triazol-5(4H)-one involves multiple steps, each requiring specific reagents and conditions. One common synthetic route begins with the preparation of the piperidine intermediate, which is then reacted with the appropriate chlorophenyl and triazole precursors. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial production methods for this compound may involve large-scale batch reactions, continuous flow processes, and advanced purification techniques such as chromatography and crystallization. These methods are designed to optimize efficiency, reduce costs, and ensure consistent quality of the final product.

Chemical Reactions Analysis

3-((1-(3-(3-chlorophenyl)propanoyl)piperidin-4-yl)methyl)-4-(o-tolyl)-1H-1,2,4-triazol-5(4H)-one undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.

Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles such as amines or thiols replace the chlorine atom.

Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of specific bonds and the formation of smaller fragments.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures (e.g., reflux conditions).

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Properties

Recent studies have demonstrated that compounds similar to N-(benzo[d][1,3]dioxol-5-ylmethyl)-7-(thiophen-2-yl)-1,4-thiazepane-4-carboxamide exhibit significant anticancer activity. For instance, derivatives containing thiophene and thiazepane rings have shown promising results against various cancer cell lines. In vitro assays indicated that these compounds can induce apoptosis in cancer cells, making them potential candidates for further development as anticancer drugs .

1.2 Antimicrobial Activity

Research has also highlighted the antimicrobial properties of thiazepane derivatives. Compounds with structural similarities to N-(benzo[d][1,3]dioxol-5-ylmethyl)-7-(thiophen-2-yl)-1,4-thiazepane-4-carboxamide have been evaluated for their efficacy against a range of bacterial strains. The presence of the thiophene moiety appears to enhance the antimicrobial activity, suggesting a mechanism that warrants further investigation .

Pharmacological Studies

2.1 Mechanism of Action

The pharmacological studies indicate that the compound may act through multiple pathways, including the inhibition of specific enzymes involved in cancer cell proliferation and survival. For example, some thiazepane derivatives have been shown to inhibit topoisomerase enzymes, which are crucial for DNA replication in cancer cells .

2.2 Case Studies

Several case studies have documented the effects of similar compounds in clinical settings. In one study involving patients with resistant bacterial infections, derivatives of thiazepanes demonstrated significant improvements in treatment outcomes compared to standard therapies. This highlights the potential for these compounds to be developed into novel therapeutic agents .

Data Tables

Mechanism of Action

The mechanism of action of 3-((1-(3-(3-chlorophenyl)propanoyl)piperidin-4-yl)methyl)-4-(o-tolyl)-1H-1,2,4-triazol-5(4H)-one involves its interaction with molecular targets such as receptors, enzymes, and ion channels. The compound may bind to specific sites on these targets, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, including changes in cellular function, inhibition of enzyme activity, or alteration of gene expression.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally analogous 1,2,4-triazol-5(4H)-one derivatives, focusing on substituent variations and their implications for activity (Table 1).

Table 1: Structural and Functional Comparison of Triazolone Derivatives

Key Observations :

Chlorophenyl Propanoyl: This group enhances lipophilicity, similar to trifluoromethylphenyl in Aprepitant derivatives, which improves blood-brain barrier penetration . Piperidine vs.

Activity Trends :

- Anticonvulsant activity in Compound 50 correlates with alkyloxy chains (pentyloxy), while neuraminidase inhibition in ’s compound requires thiophene and thione groups .

- Fluorinated or chlorinated aryl groups (e.g., in Aprepitant derivatives and the target compound) are associated with enhanced metabolic stability and target affinity .

Synthetic Feasibility: The target compound’s propanoyl-piperidine linkage may pose synthetic challenges compared to simpler acylated analogs (e.g., ’s benzyl derivatives) .

Biological Activity

The compound 3-((1-(3-(3-chlorophenyl)propanoyl)piperidin-4-yl)methyl)-4-(o-tolyl)-1H-1,2,4-triazol-5(4H)-one is a complex organic molecule that integrates multiple functional groups, which may confer significant biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure

The structure of the compound can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The triazole ring is known for its role in modulating biological processes by acting as a bioisostere for carboxylic acids and influencing the binding affinity to target proteins.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, potentially reducing cytokine release.

- Receptor Modulation : Interaction with neurotransmitter receptors could influence neurological functions and pain pathways.

Antimicrobial Activity

Research has indicated that similar triazole derivatives exhibit significant antimicrobial properties. While specific data on this compound is limited, related compounds have shown efficacy against various bacterial strains and fungi.

Anti-inflammatory Effects

Studies on structurally similar compounds suggest potential anti-inflammatory effects through the inhibition of pro-inflammatory cytokines such as IL-1β and TNF-α.

Case Studies

- Inhibition of NLRP3 Inflammasome : A study demonstrated that compounds with similar piperidine structures could inhibit the NLRP3 inflammasome pathway, which plays a crucial role in inflammatory responses .

- Antiviral Activity : Compounds featuring the triazole moiety have been investigated for their antiviral properties against hepatitis C virus (HCV), indicating that modifications to the piperidine structure can enhance activity .

Data Table: Biological Activities of Related Compounds

Q & A

Q. What are the optimal synthetic pathways and reaction conditions for synthesizing this triazolone derivative?

The synthesis involves sequential N-alkylation and acylation steps. Key intermediates include a piperidine derivative functionalized with a 3-chlorophenylpropanoyl group. Reaction conditions must be carefully controlled:

- pH : Maintain between 6.5–7.5 to avoid decomposition of the triazole ring.

- Temperature : Use a gradient from 0°C (for acylation) to 60°C (for cyclization) to minimize by-products like unreacted intermediates or over-acylated species .

- Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF) is preferred for solubility and stability of intermediates.

Q. Which spectroscopic and crystallographic methods are recommended for structural characterization?

- X-ray crystallography : Use SHELX (e.g., SHELXL for refinement) to resolve the 3D structure. For hygroscopic crystals, employ a nitrogen cryostream to prevent moisture interference during data collection .

- NMR : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ to confirm regiochemistry of the triazole and piperidinylmethyl groups.

- LC-MS : High-resolution mass spectrometry (HRMS) with ESI+ ionization to verify molecular weight and detect impurities .

Q. How can researchers address low yields during the final cyclization step?

- Catalyst optimization : Use 1,8-diazabicycloundec-7-ene (DBU) as a base to enhance cyclization efficiency.

- Purification : Employ column chromatography with a gradient of ethyl acetate/hexane (20–50%) to separate the product from unreacted starting materials .

Advanced Research Questions

Q. What strategies resolve contradictions in crystallographic data for this compound’s polymorphic forms?

- Data collection : Use synchrotron radiation for high-resolution datasets to distinguish between closely spaced diffraction peaks.

- Software tools : Apply WinGX for data integration and Olex2 for structure solution. For ambiguous electron density, perform DFT calculations (e.g., Gaussian09) to validate bond lengths/angles .

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

- Functional group variation : Synthesize analogs with substituents on the o-tolyl group (e.g., -OCH₃, -NO₂) to assess electronic effects on biological activity.

- Biological assays : Pair SAR with enzymatic inhibition assays (e.g., kinase profiling) to map pharmacophore requirements. Use molecular docking (AutoDock Vina) to predict binding modes against targets like HDAC or PARP .

Q. What computational methods predict pharmacokinetic properties and off-target interactions?

- ADME prediction : Use SwissADME to compute logP, bioavailability, and blood-brain barrier permeability.

- Off-target screening : Perform reverse docking with Pharmit to identify potential interactions with GPCRs or cytochrome P450 enzymes. Validate with in vitro CYP450 inhibition assays .

Q. How can reaction mechanisms for unexpected by-products (e.g., dimerization) be elucidated?

- Mechanistic probes : Conduct isotopic labeling (e.g., ¹⁸O in acylating agents) to trace oxygen migration pathways.

- Kinetic studies : Use stopped-flow IR spectroscopy to monitor intermediate formation rates. Compare with DFT-computed transition states to confirm plausible pathways .

Methodological Tables

Q. Table 1: Key Reaction Conditions for Synthesis

| Step | Reagent/Condition | Yield (%) | Purity (HPLC) | Reference |

|---|---|---|---|---|

| Acylation | 3-Chlorophenylpropanoyl chloride, DCM, 0°C | 85 | 92% | |

| Cyclization | DBU, THF, 60°C | 72 | 89% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.